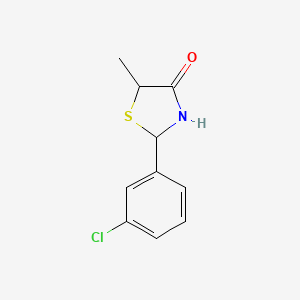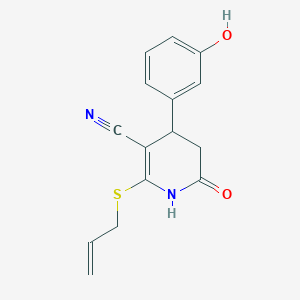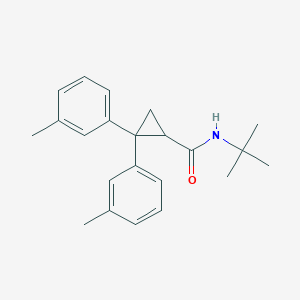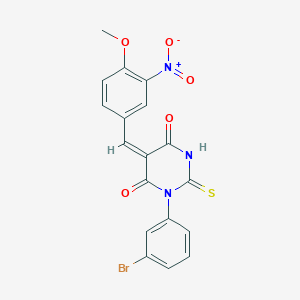
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, also known as S-3-CT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve insulin sensitivity in diabetic animals. 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has also been found to protect against oxidative stress and reduce lipid peroxidation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animals at doses up to 100 mg/kg. In addition, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is relatively easy to synthesize and purify, which makes it a convenient compound for research purposes.
One limitation of using 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells. In addition, the mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research on 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one. One area of interest is the development of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one analogs with improved solubility and potency. Another area of interest is the investigation of the compound's potential use as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. In addition, further studies are needed to elucidate the mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one and its effects on various signaling pathways in cells.
Synthesis Methods
The synthesis of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one involves the reaction of 3-chlorobenzaldehyde with 2-amino-4-methylthiazole in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to cyclization using sodium hydroxide, which leads to the formation of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic properties. In addition, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been found to possess antimicrobial and antioxidant activities. The compound has also been investigated for its potential use as an insecticide and herbicide.
properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(13)12-10(14-6)7-3-2-4-8(11)5-7/h2-6,10H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPWHIBVHAATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(S1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4957317.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4957332.png)

![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)


![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)
![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)